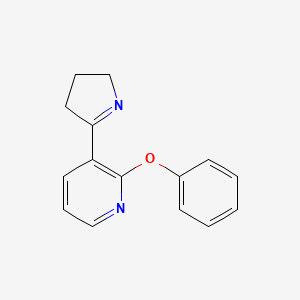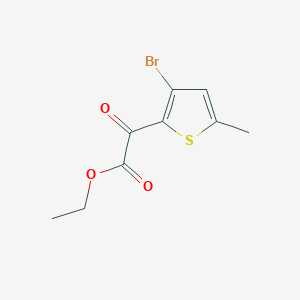![molecular formula C11H8N2O4 B11822583 N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine](/img/structure/B11822583.png)
N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine is a chemical compound with the molecular formula C11H8N2O4 and a molecular weight of 232.19 g/mol . It is also known by its IUPAC name, 5-(4-nitrophenyl)-2-furaldehyde oxime . This compound is characterized by the presence of a furan ring, a nitrophenyl group, and a hydroxylamine moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine typically involves the reaction of 5-arylfuran-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a catalyst such as piperidine . The reaction is carried out in ethanol under reflux conditions for about 30 minutes. Upon cooling, the product precipitates out and can be filtered, dried, and recrystallized from ethanol to obtain the pure compound .
Chemical Reactions Analysis
N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The furan ring and nitrophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The furan ring and hydroxylamine moiety can also interact with various biomolecules, influencing their activity and function.
Comparison with Similar Compounds
N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine can be compared with similar compounds such as:
5-(4-nitrophenyl)-2-furaldehyde: Lacks the hydroxylamine moiety, making it less reactive in certain chemical reactions.
4-nitrophenylhydroxylamine: Does not contain the furan ring, limiting its applications in furan-based chemistry.
2-furaldehyde oxime: Lacks the nitrophenyl group, reducing its potential biological activities.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical and biological applications.
Properties
Molecular Formula |
C11H8N2O4 |
|---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
N-[[5-(4-nitrophenyl)furan-2-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C11H8N2O4/c14-12-7-10-5-6-11(17-10)8-1-3-9(4-2-8)13(15)16/h1-7,14H |
InChI Key |
HPAWHLYTSAIGMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11822514.png)
![Methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B11822521.png)

![3-Bromo-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B11822539.png)




![Methyl 7-bromobicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B11822591.png)
![(R)-N-[1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11822598.png)

![3-[2-[(2-Bromophenyl)methoxy]-5-chlorophenyl]prop-2-enoic acid](/img/structure/B11822616.png)
